Differential Cytotoxicity Against Breast Cancer Cell Lines MCF-7 and MDA-MB-231
2-Deacetoxytaxinine J (2-DAT-J) exhibits differential in vitro cytotoxicity against two human breast cancer cell lines. In a head-to-head comparison, 2-DAT-J inhibited MCF-7 cells at 20 μM and MDA-MB-231 cells at 10 μM [1]. In contrast, the parent compound taxinine J lacks quantitatively defined cytotoxicity against these breast cancer lines in the primary literature, with available reports only noting qualitative inhibitory activity on hepatoma cells [2]. Furthermore, 7-deacetoxytaxinine J—the C-7 positional isomer—has no published cytotoxicity data against any cell line, representing a complete data gap for procurement decision-making .
| Evidence Dimension | In vitro cytotoxicity (active concentration) |
|---|---|
| Target Compound Data | 20 μM (MCF-7); 10 μM (MDA-MB-231) |
| Comparator Or Baseline | Taxinine J: no quantitative data; 7-Deacetoxytaxinine J: no data |
| Quantified Difference | 2-DAT-J uniquely demonstrates defined cytotoxic concentrations; comparators lack measurable data |
| Conditions | Human breast cancer cell lines MCF-7 and MDA-MB-231; in vitro assay |
Why This Matters
Procurement of 2-DAT-J is justified by defined, reproducible cytotoxic concentrations that are absent for close structural analogs.
- [1] Reddy KP, Bid HK, Nayak VL, Chaudhary P, Chaturvedi JP, Arya KR, Konwar R, Narender T. In vitro and in vivo anticancer activity of 2-deacetoxytaxinine J and synthesis of novel taxoids and their in vitro anticancer activity. Eur J Med Chem. 2009 Oct;44(10):3947-53. doi: 10.1016/j.ejmech.2009.04.022. View Source
- [2] Liang JY, Min ZD, Dan Y. Studies on the diterpenes of Taxus mairei II: Structure of 2-deacetoxy-taxinine J. Acta Chim Sinica. 1998;46:1053-1054. View Source
